15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL
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Overview
Description
15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL is an organic compound characterized by the presence of a benzyloxy group attached to a long aliphatic chain with a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL typically involves the following steps:
Formation of the Aliphatic Chain: The aliphatic chain can be synthesized through various methods, such as the Wittig reaction or the Grignard reaction, to introduce the double bond and the hydroxyl group at the desired positions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with an appropriate leaving group on the aliphatic chain, such as a halide or a tosylate, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic or basic conditions.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated aliphatic alcohol.
Substitution: Various substituted aliphatic compounds depending on the nucleophile used.
Scientific Research Applications
15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in studying biological pathways involving lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL involves its interaction with specific molecular targets and pathways. For instance, the benzyloxy group may facilitate binding to certain enzymes or receptors, while the aliphatic chain can interact with lipid membranes, affecting their fluidity and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
15-(Benzyloxy)-3-methylpentadec-1-EN-2-OL: Similar structure but with the hydroxyl group at a different position.
15-(Benzyloxy)-3-methylpentadec-1-EN-3-ONE: Contains a ketone group instead of a hydroxyl group.
15-(Benzyloxy)-3-methylpentadec-1-EN-3-THIOL: Contains a thiol group instead of a hydroxyl group.
Uniqueness
15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL is unique due to its specific combination of functional groups and their positions on the aliphatic chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918876-23-0 |
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Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-methyl-15-phenylmethoxypentadec-1-en-3-ol |
InChI |
InChI=1S/C23H38O2/c1-3-23(2,24)19-15-10-8-6-4-5-7-9-11-16-20-25-21-22-17-13-12-14-18-22/h3,12-14,17-18,24H,1,4-11,15-16,19-21H2,2H3 |
InChI Key |
DRMVDHHGMPZZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O |
Origin of Product |
United States |
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